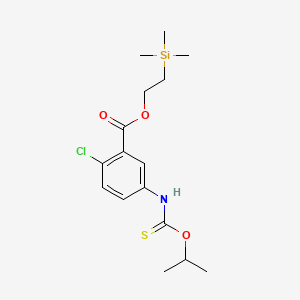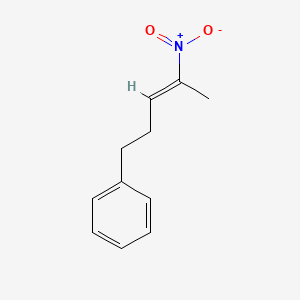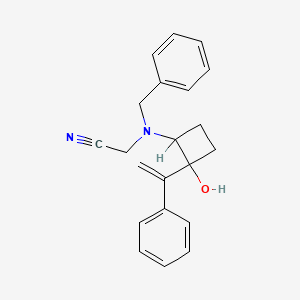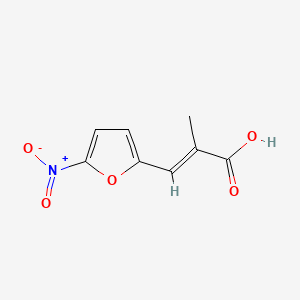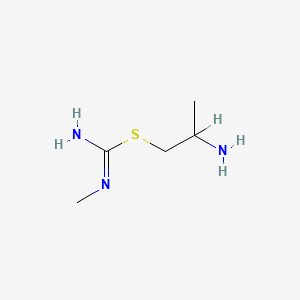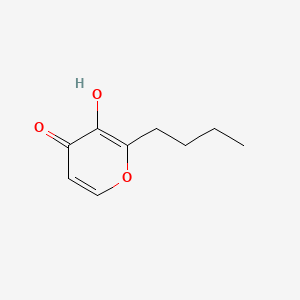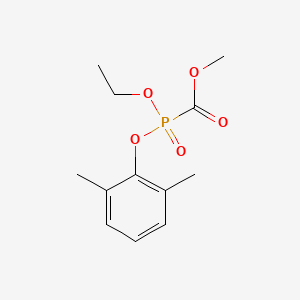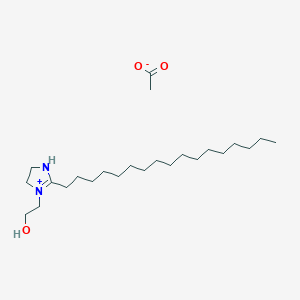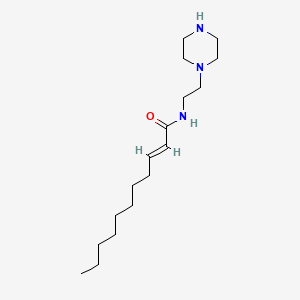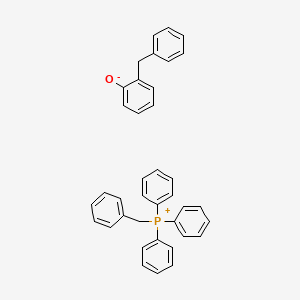
2-benzylphenolate;benzyl(triphenyl)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzylphenolate;benzyl(triphenyl)phosphanium: is a chemical compound that combines the properties of both 2-benzylphenolate and benzyl(triphenyl)phosphanium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-benzylphenolate;benzyl(triphenyl)phosphanium typically involves the reaction of benzyltriphenylphosphonium chloride with 2-benzylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent and a base to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: These reactions often involve the use of halogens or other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenolic compounds, while reduction may yield reduced phosphonium compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-benzylphenolate;benzyl(triphenyl)phosphanium is used as a reagent in organic synthesis. It is particularly useful in the formation of carbon-carbon bonds and in the synthesis of complex organic molecules.
Biology: In biological research, this compound may be used as a tool to study enzyme mechanisms and protein interactions. Its unique structure allows it to interact with biological molecules in specific ways.
Medicine: In medicine, the compound may have potential applications in drug development. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of pharmaceutical compounds.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. It is also used as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 2-benzylphenolate;benzyl(triphenyl)phosphanium involves its interaction with molecular targets through its functional groups. The benzylphenolate moiety can interact with nucleophiles and electrophiles, while the benzyl(triphenyl)phosphanium moiety can participate in redox reactions. These interactions allow the compound to exert its effects in various chemical and biological systems.
Comparaison Avec Des Composés Similaires
Benzyltriphenylphosphonium Chloride: This compound is similar in structure but lacks the benzylphenolate moiety.
2-Benzylphenol: This compound is similar but lacks the benzyl(triphenyl)phosphanium moiety.
Uniqueness: The uniqueness of 2-benzylphenolate;benzyl(triphenyl)phosphanium lies in its combined properties of both benzylphenolate and benzyl(triphenyl)phosphanium. This combination allows it to participate in a wider range of chemical reactions and makes it more versatile in its applications.
Propriétés
Numéro CAS |
94231-09-1 |
|---|---|
Formule moléculaire |
C38H33OP |
Poids moléculaire |
536.6 g/mol |
Nom IUPAC |
2-benzylphenolate;benzyl(triphenyl)phosphanium |
InChI |
InChI=1S/C25H22P.C13H12O/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-20H,21H2;1-9,14H,10H2/q+1;/p-1 |
Clé InChI |
XRCLCNWMBRBZNH-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC=CC=C2[O-].C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




